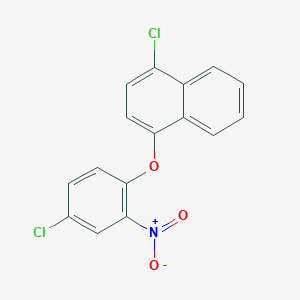
1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene is an organic compound characterized by its complex aromatic structure. It consists of a naphthalene ring substituted with a chloro group and a phenoxy group, which itself is substituted with a chloro and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene typically involves the reaction of 1-chloronaphthalene with 4-chloro-2-nitrophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloronaphthalene, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the chloro groups.
Reduction: Formation of 1-Chloro-4-(4-chloro-2-aminophenoxy)naphthalene.
Oxidation: Formation of quinone derivatives.
Applications De Recherche Scientifique
1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloro groups can undergo substitution reactions. These interactions can affect biological pathways, making the compound a potential candidate for drug development and other applications.
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene
- 1-Chloro-4-(4-bromo-2-nitrophenoxy)naphthalene
- 1-Chloro-4-(4-methyl-2-nitrophenoxy)naphthalene
Comparison: 1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene is unique due to the presence of two chloro groups and a nitro group, which confer distinct reactivity and stability. Compared to its analogs with different substituents (e.g., fluoro, bromo, methyl), it exhibits different chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
132606-10-1 |
|---|---|
Formule moléculaire |
C16H9Cl2NO3 |
Poids moléculaire |
334.1 g/mol |
Nom IUPAC |
1-chloro-4-(4-chloro-2-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H9Cl2NO3/c17-10-5-7-16(14(9-10)19(20)21)22-15-8-6-13(18)11-3-1-2-4-12(11)15/h1-9H |
Clé InChI |
HRBSACNWDUIFBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


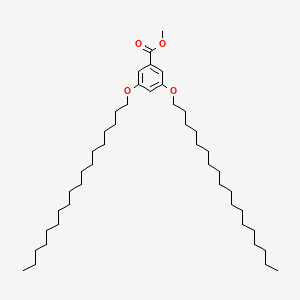
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)


![Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-](/img/structure/B14265770.png)
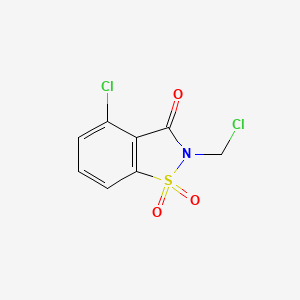
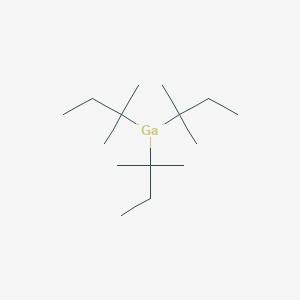
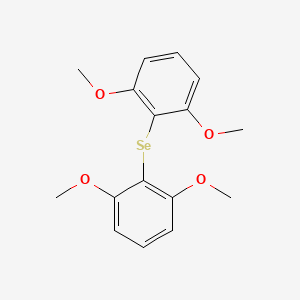

![1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol](/img/structure/B14265778.png)
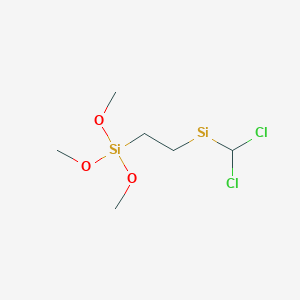
![5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole](/img/structure/B14265788.png)
![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
![Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-](/img/structure/B14265815.png)
